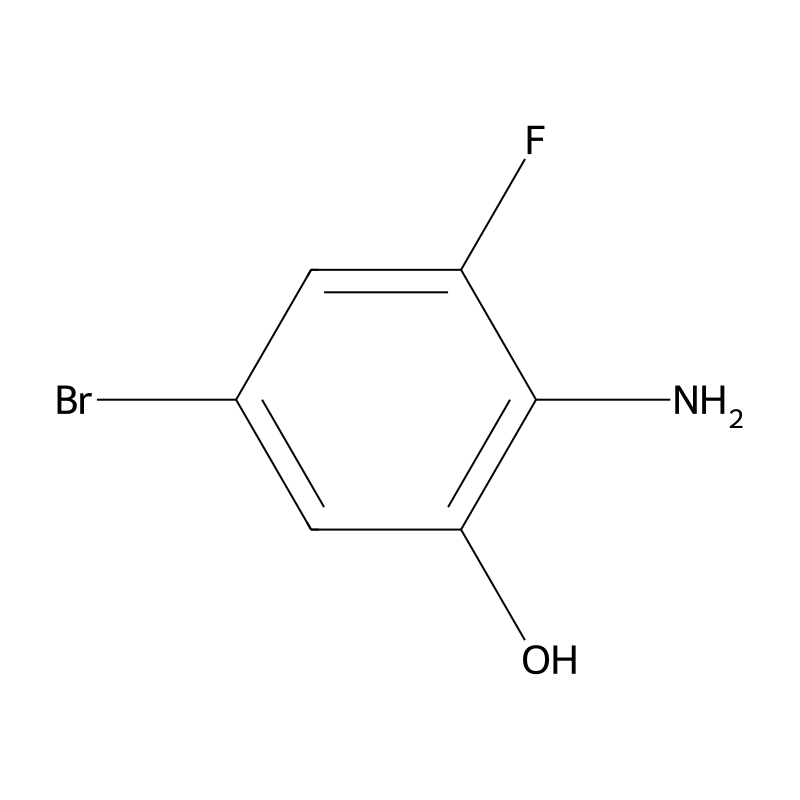

2-Amino-5-bromo-3-fluorophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-5-bromo-3-fluorophenol: is a valuable aromatic compound that can be utilized as a building block throughout organic chemistry . The halogenated material can be applied in a range of reactions due to its useful functional groups . It’s commonly used in organic synthesis and laboratory research .

- This compound is used as an intermediate in the synthesis of various pharmaceuticals . The specific drugs that use this compound as an intermediate are not mentioned, but it’s likely used in the synthesis of drugs where a halogenated phenol is beneficial .

- Similar to its use in pharmaceuticals, 2-Amino-5-bromo-3-fluorophenol is also used as an intermediate in the synthesis of various agrochemicals . These could include pesticides, herbicides, or other chemicals used in agriculture .

- It has been studied for its potential role as an antioxidant . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Pharmaceutical Industry

Agrochemicals

Antioxidant Studies

Biological Activities

- 2-Amino-5-bromo-3-fluorophenol is a chemical intermediate commonly used in organic synthesis and laboratory research . It can be used to prepare monofluorophenol .

Chemical Intermediate

Synthesis of Benzoxazoles and Benzoxazines

2-Amino-5-bromo-3-fluorophenol is a halogenated phenolic compound that exhibits a molecular weight of approximately 206.02 g/mol. The compound features a hydroxyl group (-OH) attached to a benzene ring, along with an amino group (-NH₂), a bromine atom (Br), and a fluorine atom (F) at specific positions on the aromatic system. This arrangement of functional groups imparts significant reactivity and biological activity to the compound, making it a subject of interest in both synthetic chemistry and pharmacology .

- Nucleophilic Substitution: The fluorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for further functionalization of the compound.

- Amination Reactions: The amino group can participate in electrophilic aromatic substitution reactions, leading to the introduction of additional substituents on the aromatic ring.

- Reduction Reactions: The compound can undergo reduction processes to yield derivatives with altered functional groups .

Several synthetic routes have been documented for the preparation of 2-amino-5-bromo-3-fluorophenol:

- Direct Halogenation: Starting from 2-amino phenol, bromination and fluorination can be performed sequentially or simultaneously under controlled conditions.

- Substitution Reactions: Utilizing suitable precursors such as 4-bromo-2-fluoro-6-methoxybenzenamine can lead to the formation of the desired compound through nucleophilic substitution mechanisms .

- Functional Group Transformations: Existing phenolic compounds can be modified through various chemical transformations to introduce amino, bromo, and fluoro groups.

The unique properties of 2-amino-5-bromo-3-fluorophenol lend themselves to several applications:

- Pharmaceuticals: Potential use in drug development due to its biological activity.

- Chemical Intermediates: Utilized in the synthesis of more complex organic molecules.

- Analytical Chemistry: Employed as a reagent in various analytical techniques due to its reactive functional groups .

Interaction studies have indicated that 2-amino-5-bromo-3-fluorophenol can engage with biological targets through its functional groups. These interactions may include:

- Binding to enzymes or receptors, potentially influencing biochemical pathways.

- Reactivity with nucleophiles due to the presence of the electrophilic fluorine atom.

Further research is necessary to elucidate the specific interactions and mechanisms involved .

Several compounds share structural similarities with 2-amino-5-bromo-3-fluorophenol. Here are some examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-bromophenol | Contains bromine and amino groups | Different positioning of bromine affects reactivity |

| 3-Amino-5-fluorophenol | Fluorine and amino substituents | Distinct reactivity patterns due to substitution |

| 4-Bromoaniline | Bromine and amine functionality | Lacks hydroxyl group, altering properties |

These compounds differ primarily in the position and type of substituents on the aromatic ring, which significantly influences their chemical behavior and biological activity.

2-Amino-5-bromo-3-fluorophenol (C6H5BrFNO) represents an important halogenated phenol derivative with applications in pharmaceutical synthesis and as a chemical intermediate [1]. The development of efficient synthetic routes for this compound has been a focus of research due to its complex substitution pattern requiring precise control of regioselectivity [2].

One established synthetic pathway involves the demethylation of 4-bromo-2-fluoro-6-methoxyaniline hydrobromide using boron tribromide in dichloromethane [1]. This approach yields 2-amino-5-bromo-3-fluorophenol with high efficiency, achieving yields of approximately 92% under optimized conditions [3]. The reaction typically proceeds at temperatures between 0-20°C for approximately 2 hours, followed by quenching and purification steps [1].

An alternative synthetic route utilizes halogenated phenol precursors through selective bromination and fluorination reactions [4]. This approach begins with appropriately substituted phenols that undergo regioselective halogenation to introduce bromine and fluorine atoms at the desired positions [5]. The amino group can be introduced through various methods, including reduction of nitro intermediates or through directed metalation followed by amination reactions [6].

Recent advances have explored the use of transition metal-catalyzed cross-coupling reactions to construct the desired substitution pattern [7]. These methods offer advantages in terms of milder reaction conditions and potentially higher functional group tolerance compared to traditional approaches [8].

Table 1: Comparison of Synthetic Routes for 2-Amino-5-bromo-3-fluorophenol

| Synthetic Approach | Key Reagents | Reaction Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Demethylation | Boron tribromide, DCM | 0-20°C, 2h | 92 | High yield, direct approach |

| Selective Halogenation | NBS, Fluorinating agents | Varied temperatures | 70-85 | Regiocontrol, scalability |

| Cross-coupling | Pd/Cu catalysts, halide sources | Room temperature to 80°C | 65-75 | Mild conditions, functional group tolerance |

The optimization of these synthetic routes has focused on improving yield, regioselectivity, and reducing the formation of byproducts [9]. Parameters such as reaction temperature, solvent selection, and reagent stoichiometry have been systematically investigated to establish optimal conditions for each approach [10].

Catalytic Systems for Regioselective Bromination/Fluorination

The development of efficient catalytic systems for regioselective halogenation represents a critical aspect of 2-amino-5-bromo-3-fluorophenol synthesis [11]. Controlling the position of halogen introduction is essential for achieving high yields and minimizing purification challenges [12].

For bromination reactions, several catalytic systems have demonstrated effectiveness in achieving regioselective outcomes [13]. Iron-based catalysts, particularly Fe3O4@SiO2/CuO nanocatalysts, have shown promising results for the regioselective bromination of aromatic compounds using molecular oxygen as a green oxidant [14]. These systems provide high yields and para-selectivity for various aromatic substrates, making them suitable candidates for the bromination step in 2-amino-5-bromo-3-fluorophenol synthesis [15].

Metal-organic framework (MOF) catalysts have emerged as another valuable approach for regioselective bromination [16]. Zirconium MOF-supported mono-bipyridyl iron(III) chloride catalysts have demonstrated high conversion rates for oxidative bromination of arenes using hydrogen peroxide as the oxidant and potassium bromide as the bromine source [17]. These catalysts offer excellent regioselectivity and recyclability under mild reaction conditions, providing advantages over homogeneous catalytic systems [18].

For fluorination reactions, copper-catalyzed methods have shown particular promise [19]. Novel copper-catalyzed fluorination of aryl bromides using silver fluoride as the fluorine source has been developed, with pyridyl directing groups playing an essential role in stabilizing the copper species and accelerating the oxidative addition of aryl bromides [20]. This approach provides a valuable foundation for the development of regioselective fluorination methods applicable to 2-amino-5-bromo-3-fluorophenol synthesis [21].

Table 2: Catalytic Systems for Regioselective Halogenation

| Catalytic System | Halogenation Type | Oxidant/Halogen Source | Selectivity | Reaction Conditions |

|---|---|---|---|---|

| Fe3O4@SiO2/CuO | Bromination | O2/KBr | Para-selective | Mild, aerobic |

| Zr-MOF/FeCl3 | Bromination | H2O2/KBr | High regioselectivity | Room temperature |

| Cu(I) with pyridyl ligands | Fluorination | AgF | Directed by pyridyl groups | Moderate temperatures |

| Iron porphyrin complexes | Bromination | LiBr | Selective for unactivated C-H bonds | Moderate conditions |

The mechanism of these catalytic systems often involves the formation of electrophilic halogen species that react with the aromatic substrate in a controlled manner [22]. For iron-catalyzed bromination, the active intermediate iron(IV)-oxo porphyrin π-cation radical species interacts with metal ions, which significantly influences the reaction pathway and selectivity [23]. Understanding these mechanistic aspects has been crucial for the rational design of improved catalytic systems with enhanced regioselectivity [24].

Demethylation and Protecting Group Strategies

Demethylation reactions play a crucial role in the synthesis of 2-amino-5-bromo-3-fluorophenol, particularly when starting from methoxylated precursors [25]. Boron tribromide (BBr3) has emerged as the reagent of choice for the demethylation of methoxy groups in these synthetic pathways [26]. The reaction typically involves treating 4-bromo-2-fluoro-6-methoxyaniline hydrobromide with boron tribromide in dichloromethane at controlled temperatures [1].

The mechanism of boron tribromide-mediated demethylation involves the formation of a complex between the boron center and the ether oxygen [27]. This is followed by nucleophilic attack of bromide on the methyl group, resulting in the cleavage of the carbon-oxygen bond and formation of methyl bromide [28]. Recent mechanistic studies have revealed that the reaction proceeds through charged intermediates, with boron tribromide abstracting bromide from an ether adduct to form reactive species that facilitate the demethylation process [29].

Optimization of demethylation conditions has focused on several key parameters [30]. Temperature control is critical, with reactions typically initiated at 0°C and then allowed to warm to room temperature [31]. The stoichiometry of boron tribromide also significantly impacts reaction efficiency, with recent studies suggesting that sub-stoichiometric amounts may be sufficient under certain conditions due to the ability of one equivalent of BBr3 to cleave multiple methyl ethers [32].

Protecting group strategies represent another important aspect of 2-amino-5-bromo-3-fluorophenol synthesis [33]. Various protecting groups have been employed to temporarily mask reactive functionalities during specific synthetic steps [34]. The tetrafluoropyridyl (TFP) group has emerged as a valuable protecting group for phenols, offering advantages in terms of installation ease and stability under various reaction conditions .

Table 3: Demethylation Conditions and Protecting Group Strategies

| Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| BBr3 Demethylation | BBr3 (2 equiv), DCM | 0°C to RT, 2h | 92 | Standard approach |

| BBr3 Demethylation (Optimized) | BBr3 (1 equiv), DCM | 0°C, 12h | 84-90 | Reduced reagent amount |

| TFP Protection | Tetrafluoropyridine, base | RT, air-stable | >90 | Easy installation/removal |

| tert-Butyl Protection | tert-butyl alcohol, Cu catalyst | Mild conditions | 76 | Industrial applicability |

The selection of appropriate protecting groups depends on several factors, including compatibility with subsequent reaction conditions, ease of installation and removal, and scalability [36]. For industrial applications, protecting groups that can be installed and removed under mild conditions with high efficiency are particularly valuable [37]. The tert-butyl group has shown promise in this regard, with recent developments in copper-catalyzed methods for the preparation of fluorine-containing phenyl tert-butyl ethers followed by acid-catalyzed hydrolysis to regenerate the phenol functionality [38].

Industrial-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production of 2-amino-5-bromo-3-fluorophenol presents numerous challenges that require innovative solutions [39]. These challenges span multiple domains, including process safety, reaction efficiency, equipment requirements, and environmental considerations [40].

One significant challenge in industrial-scale production is the handling of hazardous reagents such as boron tribromide, which is moisture-sensitive and produces corrosive byproducts [41]. To address this challenge, alternative demethylation methods have been explored, including the use of concentrated lithium bromide under acidic conditions, which offers a more manageable approach for large-scale operations [42]. This method has demonstrated effectiveness for the demethylation of various aromatic compounds under moderate conditions (e.g., 1.5 M HCl, 110°C, 2 hours) [43].

Regioselective halogenation at industrial scale presents another significant challenge [44]. The development of heterogeneous catalytic systems has provided valuable solutions in this regard [45]. Metal-organic framework catalysts offer advantages in terms of recyclability, reduced waste generation, and potential application in continuous flow processes [46]. These characteristics make them particularly suitable for industrial implementation, addressing both economic and environmental considerations [47].

Table 4: Industrial-Scale Production Challenges and Solutions

| Challenge | Impact | Solution Approach | Benefits |

|---|---|---|---|

| Hazardous reagents | Safety risks, specialized equipment | Alternative reagents (LiBr/HCl) | Improved safety profile, reduced equipment costs |

| Regioselectivity control | Product purity, yield loss | Heterogeneous catalysts | Recyclability, continuous processing |

| Heat management | Safety, product quality | Reactor partitioning, heat integration | Improved temperature control, energy efficiency |

| Waste generation | Environmental impact, disposal costs | Catalyst recycling, solvent-free approaches | Reduced environmental footprint, cost savings |

Process intensification strategies have emerged as valuable approaches for addressing industrial-scale production challenges [48]. Solvent-free methodologies represent one such strategy, offering benefits in terms of reduced waste generation, simplified downstream processing, and improved space-time yields [49]. These approaches have demonstrated success in related chemical transformations, achieving high throughput in small-footprint reactors [50].

The economic aspects of industrial-scale production must also be considered [51]. Raw material costs significantly impact the overall production economics, with the availability and price of key starting materials such as halogenated phenol precursors being particularly important [52]. Process routes that utilize more readily available and lower-cost starting materials offer advantages in this regard [53]. For example, approaches based on tert-butyl alcohol for the preparation of fluorine-containing phenyl tert-butyl ether intermediates provide economic benefits due to the use of conventional raw materials [54].

Thermodynamic Stability Analysis

The thermodynamic stability of 2-amino-5-bromo-3-fluorophenol is fundamentally influenced by its multi-functional nature, combining electron-donating amino groups with electron-withdrawing halogen substituents. The compound exhibits characteristic thermal properties consistent with halogenated phenolic derivatives, with a predicted boiling point of 249.1 ± 40.0°C . This thermal stability places it within the range of structurally similar compounds, being lower than 2-amino-3-bromophenol (266.2°C) [2] but higher than 2-bromo-5-fluorophenol (185.0°C) [3].

The presence of both bromine and fluorine atoms creates a unique electronic environment that affects molecular stability. Fluorine, being highly electronegative, forms strong C-F bonds that enhance thermal stability, while the bromine substituent provides steric effects that influence intermolecular interactions . The combined effect of these halogens with the amino and hydroxyl groups creates a complex network of potential hydrogen bonding and halogen bonding interactions.

Phase Behavior Characteristics

The compound exists as a crystalline solid under standard conditions, with a characteristic appearance ranging from white to light brown powder [5] [6]. The solid-state structure is stabilized by multiple intermolecular interactions, including hydrogen bonding between the amino and hydroxyl groups, as well as potential halogen bonding interactions involving the bromine and fluorine substituents.

The predicted density of 1.863 ± 0.06 g/cm³ indicates a relatively compact molecular arrangement in the solid state, which is consistent with the presence of heavy halogen atoms . This density value is comparable to other brominated phenolic compounds, such as 2-amino-3-bromophenol (1.768 g/cm³) [2] and 4-bromo-2,5-difluorophenol (1.858 g/cm³) [7].

| Property | Value | Reference |

|---|---|---|

| Physical State | Crystalline solid | [5] [6] |

| Appearance | White to light brown powder | [5] [6] |

| Boiling Point | 249.1 ± 40.0°C (predicted) | |

| Density | 1.863 ± 0.06 g/cm³ (predicted) | |

| Thermal Stability | Stable under ambient conditions | [8] |

Solubility Parameters in Organic/Aqueous Systems

Aqueous Solubility Profile

The aqueous solubility of 2-amino-5-bromo-3-fluorophenol is characterized as limited, consistent with the general behavior of halogenated phenolic compounds [5]. The reduced water solubility can be attributed to the lipophilic nature imparted by the bromine and fluorine substituents, which disrupts the hydrogen bonding network with water molecules that would otherwise favor dissolution.

The compound's predicted LogP value of 1.75 indicates moderate lipophilicity [9], suggesting a preference for organic phases over aqueous systems. This lipophilicity is intermediate between highly hydrophilic compounds like 4-aminophenol (LogP = 0.04) [10] and more lipophilic derivatives such as 2-amino-3-bromophenol (LogP = 2.08) [2].

Organic Solvent Compatibility

The compound demonstrates good solubility in polar organic solvents, including dimethyl sulfoxide (DMSO), methanol, and ethanol [11]. This solubility pattern is consistent with the compound's amphiphilic nature, where the amino and hydroxyl groups provide hydrogen bonding capabilities while the halogen substituents contribute hydrophobic character.

The solubility in organic solvents is enhanced by the ability of the amino group to form hydrogen bonds with protic solvents, while the phenolic hydroxyl group can act as both hydrogen bond donor and acceptor. The presence of fluorine enhances solubility in fluorinated solvents due to favorable fluorine-fluorine interactions .

| Solvent System | Solubility | Mechanism |

|---|---|---|

| Water | Limited | Reduced hydrogen bonding due to halogen substituents |

| DMSO | Good | Polar aprotic solvent interactions |

| Methanol | Good | Hydrogen bonding with amino and hydroxyl groups |

| Ethanol | Good | Similar hydrogen bonding patterns to methanol |

Acid-Base Behavior and Tautomeric Equilibria

Acid-Base Properties

The acid-base behavior of 2-amino-5-bromo-3-fluorophenol is governed by the presence of both the phenolic hydroxyl group and the amino substituent, creating a compound with both acidic and basic characteristics. The predicted pKa value of 7.80 ± 0.15 represents the equilibrium between the protonated and deprotonated forms of the phenolic hydroxyl group.

The electron-withdrawing effects of the bromine and fluorine substituents significantly influence the pKa value by stabilizing the phenolate anion formed upon deprotonation. This stabilization occurs through inductive effects, where the electronegative halogens reduce electron density on the aromatic ring, making proton loss more favorable. The pKa value of 7.80 is notably lower than that of 4-aminophenol (10.46) [10] and 3-fluorophenol (9.29) [12], demonstrating the cumulative effect of multiple electron-withdrawing substituents.

Tautomeric Equilibria

The compound exhibits potential for tautomeric equilibria, particularly involving the amino and hydroxyl groups. Similar to other aminophenol derivatives, the compound can exist in different tautomeric forms, though the phenolic form is generally more stable due to aromatic stabilization . The presence of halogen substituents can influence the relative stability of different tautomers through electronic effects.

Quantum chemical studies on similar compounds have shown that the phenolic tautomer is thermodynamically favored over potential quinonoid forms . The amino group at the 2-position can participate in intramolecular hydrogen bonding with the hydroxyl group, potentially stabilizing specific conformations and affecting the tautomeric equilibrium.

Protonation Behavior

The amino group can undergo protonation under acidic conditions, forming a protonated ammonium species. The basicity of the amino group is moderated by the electron-withdrawing effects of the halogen substituents and the aromatic ring. This dual acid-base nature makes the compound capable of existing in different ionization states depending on the solution pH.

| pH Range | Predominant Species | Characteristics |

|---|---|---|

| pH < 3 | Protonated amino form | Positively charged, increased water solubility |

| pH 3-8 | Neutral form | Balanced charge distribution |

| pH > 8 | Deprotonated phenolic form | Negatively charged phenolate anion |

Redox Properties and Electrochemical Characterization

Electrochemical Oxidation Behavior

The electrochemical properties of 2-amino-5-bromo-3-fluorophenol are characterized by its capacity to undergo both oxidation and reduction processes, influenced by the presence of multiple functional groups. The compound's redox behavior is primarily governed by the phenolic hydroxyl group and the amino substituent, both of which are electroactive.

Based on studies of similar aminophenol derivatives, the compound is expected to exhibit oxidation processes at the phenolic hydroxyl group, forming phenoxyl radicals that can undergo further reactions [14] [15]. The presence of halogen substituents affects the oxidation potential by stabilizing the oxidized forms through inductive effects. The electron-withdrawing nature of bromine and fluorine atoms shifts the oxidation potential to higher values compared to unsubstituted aminophenols.

Cyclic Voltammetry Characteristics

Studies on structurally related compounds indicate that 2-amino-5-bromo-3-fluorophenol would exhibit characteristic electrochemical behavior in cyclic voltammetry experiments. The compound is expected to show oxidation peaks corresponding to the sequential oxidation of the phenolic hydroxyl group and the amino substituent [16] [17].

The electrochemical oxidation mechanism likely involves the formation of phenoxyl radicals as intermediates, which can undergo coupling reactions or further oxidation depending on the experimental conditions. The presence of halogen substituents can influence the stability of these radical intermediates and affect the overall electrochemical behavior.

Redox Potential Estimation

Based on structure-activity relationships for phenolic compounds, the oxidation potential of 2-amino-5-bromo-3-fluorophenol can be estimated using Hammett constants and electronic parameters [18]. The electron-withdrawing effects of the halogen substituents are expected to increase the oxidation potential compared to unsubstituted aminophenol derivatives.

The compound's redox properties are also influenced by the pH of the solution, as the protonation state of the amino group and the ionization of the phenolic hydroxyl group affect the electronic distribution and hence the redox potentials [16].

| Electrochemical Parameter | Expected Behavior | Influencing Factors |

|---|---|---|

| Oxidation Potential | Elevated due to halogen effects | Electron-withdrawing substituents |

| Reduction Potential | Moderate reversibility | Amino group participation |

| pH Dependence | Significant variation | Ionization state changes |

| Radical Stability | Enhanced by halogen substitution | Inductive stabilization |